molecular formula C18H15N5O2S B2399661 3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034229-70-2

3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2399661
CAS No.: 2034229-70-2
M. Wt: 365.41
InChI Key: NWNTUGVZULOJQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Synthesis and Characterization

Research has been focused on the synthesis and characterization of novel heterocyclic compounds derived from pyrazine and related scaffolds, aiming to explore their potential in various biomedical applications. For instance, novel compounds have been synthesized with the anticipation that they could exhibit potent antimicrobial and anticancer activities. These compounds include various derivatives that have been evaluated for their biological activities against a range of microbial pathogens and cancer cell lines (Elewa et al., 2021), (Hammam et al., 2003).

Antimicrobial and Anticancer Activities

Several studies have synthesized and tested the biological activities of these compounds, finding promising results in terms of their antimicrobial and anticancer potential. For example, research on tricyclic heterocyclic compounds as potential anticancer agents using chromanone and thiochromanone as synthons indicates their significant potential in medical applications (Hammam et al., 2003). Another study focused on the discovery of potent new derivatives containing the piperidinyl moiety against aldose reductase, showcasing their potential as suitable inhibitors for further modification and development (Areal et al., 2012).

Reactivity and Functionalization

Research into the reactivity and functionalization of benzothiazole and pyrazine derivatives has led to the synthesis of compounds with varied biological activities. For instance, the synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile have been explored, leading to the creation of derivatives with potential for further biological application (Farag et al., 1996).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit weak cox-1 inhibitory activity .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to inhibit cox-1 . This suggests that “3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” might interact with its targets in a similar manner, potentially leading to changes in cellular processes.

Biochemical Pathways

Given the potential cox-1 inhibitory activity, it can be inferred that the compound may affect pathways related to inflammation and pain perception, as cox-1 is involved in the production of prostaglandins, which play a key role in these processes .

Result of Action

Similar compounds have shown anti-inflammatory and analgesic activities , suggesting that “this compound” might have similar effects.

Properties

IUPAC Name

3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c19-10-14-16(21-8-7-20-14)25-12-4-3-9-23(11-12)18(24)17-22-13-5-1-2-6-15(13)26-17/h1-2,5-8,12H,3-4,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNTUGVZULOJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NC=CN=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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